molecular formula C6H15IO3Si B081993 (3-Iodopropyl)trimethoxysilane CAS No. 14867-28-8

(3-Iodopropyl)trimethoxysilane

Cat. No.: B081993
CAS No.: 14867-28-8
M. Wt: 290.17 g/mol
InChI Key: NILZGRNPRBIQOG-UHFFFAOYSA-N
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Description

(3-Iodopropyl)trimethoxysilane is an organosilicon compound with the molecular formula C6H15IO3Si. It is a colorless to pale yellow liquid that is soluble in organic solvents but not in water. This compound is primarily used as a silane coupling agent, which helps to improve the bond between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Iodopropyl)trimethoxysilane can be synthesized through the reaction of (3-chloropropyl)trimethoxysilane with sodium iodide in acetone. The reaction typically occurs under reflux conditions for several hours, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the reaction of (3-chloropropyl)trimethoxysilane with an iodide source under controlled temperature and pressure conditions .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis and Condensation: In the presence of moisture, this compound can hydrolyze to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar aprotic solvents like dimethylformamide or acetone.

    Hydrolysis: This reaction is often catalyzed by acids or bases and occurs in aqueous or alcoholic solutions.

Major Products:

    Substitution Reactions: Products include (3-azidopropyl)trimethoxysilane, (3-thiocyanatopropyl)trimethoxysilane, and various (3-aminopropyl)trimethoxysilanes.

    Hydrolysis and Condensation: The major products are silanols and polysiloxanes[][3].

Scientific Research Applications

(3-Iodopropyl)trimethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (3-Chloropropyl)trimethoxysilane
  • (3-Bromopropyl)trimethoxysilane
  • (3-Mercaptopropyl)trimethoxysilane
  • (3-Aminopropyl)trimethoxysilane

Comparison:

(3-Iodopropyl)trimethoxysilane stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-iodopropyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILZGRNPRBIQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCI)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15IO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374769
Record name (3-Iodopropyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14867-28-8
Record name (3-Iodopropyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Iodopropyl)trimethoxysilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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